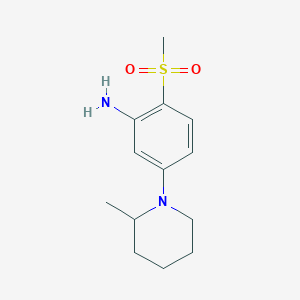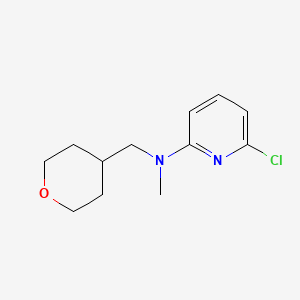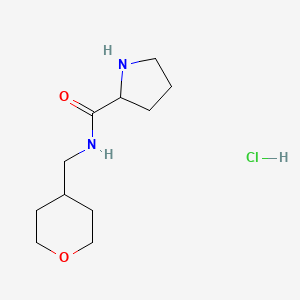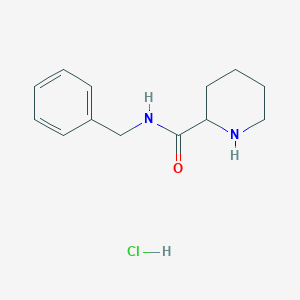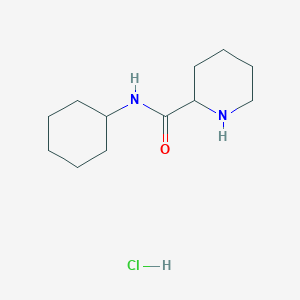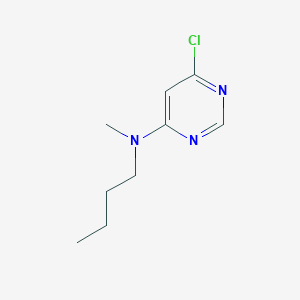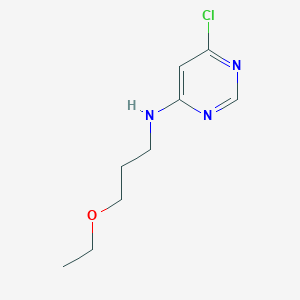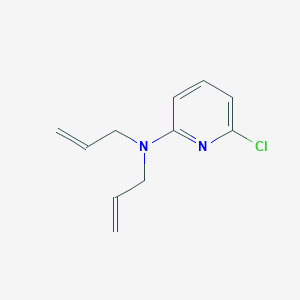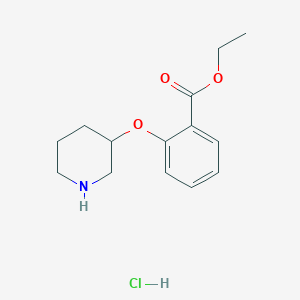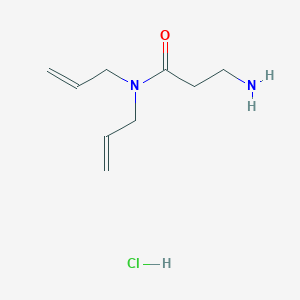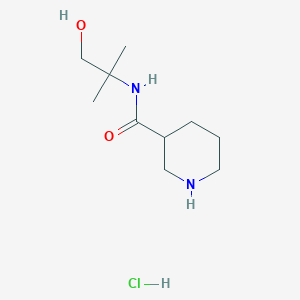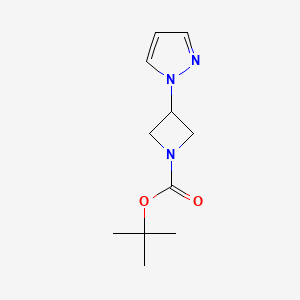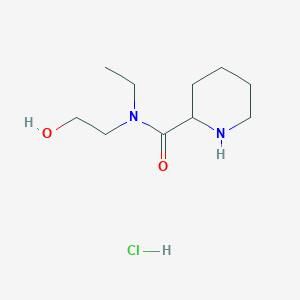
N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
“N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide” is an organofluorine compound, a category of organic compounds containing carbon-fluorine bonds . It’s a major precursor and component of PFOS-based compounds .
Molecular Structure Analysis
The molecular formula for “N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide” is C12 H10 F17 N O3 S, and its molecular weight is 571.25 .Chemical Reactions Analysis
“N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE)” is converted to PFOS in experimental animals . The major pathway for the biotransformation of N-EtFOSE is N-dealkylation to give FOSA .Physical And Chemical Properties Analysis
The molecular formula for “N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide” is C12 H10 F17 N O3 S, and its molecular weight is 571.25 .Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity : A series of piperidine derivatives, including those similar to N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential in the treatment of conditions like dementia due to their ability to inhibit acetylcholinesterase effectively (Sugimoto et al., 1990).
Synthesis and Structure-Activity Relationships : Further studies on these piperidine derivatives have revealed that the introduction of specific functional groups can enhance their anti-AChE activity. This insight is crucial for developing more effective compounds for therapeutic purposes (Sugimoto et al., 1992).
Antimuscarinic Activity : Similar compounds have been investigated for their antimuscarinic activities. These studies are essential for understanding how modifications in chemical structure can impact the pharmacological properties of such compounds (Brown et al., 1993).
Selective 5-HT1A Receptor Antagonist : The piperidine derivatives have also been examined for their role as selective antagonists at the 5-HT1A receptor, which is important in studying neurological disorders and developing treatments for conditions like depression and anxiety (Forster et al., 1995).
Anticancer Applications : Some derivatives exhibit significant cytotoxicity against various cancer cell lines, pointing towards their potential use in cancer therapy (Dimmock et al., 1998).
Metabolic Disposition in Animals : The absorption, distribution, metabolism, and elimination of related compounds have been extensively studied in animals, providing insights into their pharmacokinetics and potential as medicinal agents (Miraglia et al., 2010).
Drug Delivery Applications : The use of piperidine derivatives in drug delivery systems has also been explored. Their incorporation into polymers for controlled drug release exemplifies their versatility in pharmaceutical applications (Swamy et al., 2013).
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-12(7-8-13)10(14)9-5-3-4-6-11-9;/h9,11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXDAHYAUVZUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



